![molecular formula C18H20N2O4 B2895539 1-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione CAS No. 2097896-41-6](/img/structure/B2895539.png)
1-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione
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Overview
Description
This compound is a complex organic molecule that contains a benzofuran moiety . Benzofuran is a heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings . The benzofuran moiety in this compound is part of a larger structure that also includes a pyrrolidinyl group and a dione group .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A common method for synthesizing benzofuran derivatives involves the cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. These include a benzofuran ring, a pyrrolidinyl group, and a dione group . The benzofuran ring is a fused ring system that consists of a benzene ring fused to a furan ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure. For example, the benzofuran moiety could potentially undergo electrophilic aromatic substitution reactions . The pyrrolidinyl group could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran ring could potentially impact the compound’s solubility and stability . The exact physical and chemical properties would need to be determined experimentally.Scientific Research Applications
Synthesis of Natural Products
The compound is used in the total synthesis of natural products containing benzofuran rings . The key transformations in the total synthesis are copper-mediated and palladium-catalyzed coupling reactions .
Biological Potential of Indole Derivatives
The compound is an indole derivative, which are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Anticancer Activities
Some substituted benzofurans have shown significant anticancer activities . For instance, a compound similar to the one was found to have significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial and Antifungal Activities
Indole derivatives have shown promising antibacterial and antifungal activities . For example, a compound exhibited promising antibacterial activity against different bacterial strains and antifungal activity compared to the standard miconazole .
Syntheses and Applications of 1,2,3-Triazoles
The compound could potentially be used in the synthesis of 1,2,3-triazoles . Notably, reports have made use of the respective amine via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .
Development of Promising Compounds with Target Therapy Potentials
The compound could be used in the development of promising compounds with target therapy potentials and little side effects . This is the main goal of medical researchers .
Future Directions
Benzofuran derivatives have attracted considerable attention in the field of drug discovery due to their wide array of biological activities . Future research could potentially focus on further exploring the biological activities of this compound and its derivatives, as well as optimizing its synthesis process . Additionally, the development of structure-activity relationships (SARs) for these derivatives could be a promising area of future research .
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities . They have been used in drug discovery projects for inflammation, asthma, pain, cancer, Parkinson’s, and Alzheimer’s diseases .
Mode of Action
Benzofuran compounds have been found to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They can modulate neurotransmitter release by acting as a presynaptic receptor .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been found to exhibit potent anti-amyloid aggregation activity, which can provide an alternative treatment for alzheimer’s disease . They also have anti-proliferative activity, allowing them to play an important role in the treatment of tumors .
properties
IUPAC Name |
1-[2-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-16-3-4-17(22)20(16)11-18(23)19-7-5-14(10-19)12-1-2-15-13(9-12)6-8-24-15/h1-2,9,14H,3-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMBMJRONOSMOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione |
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